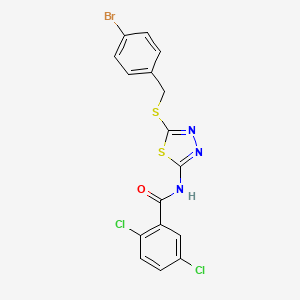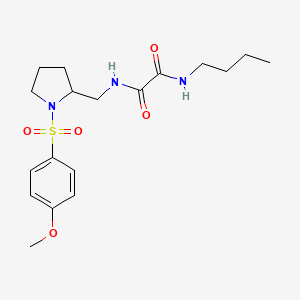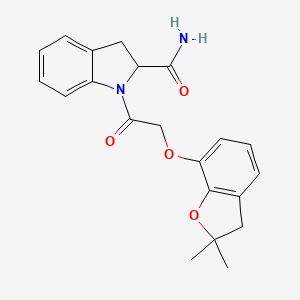
2-メチル-N-(4-(6-(4-メチルピペラジン-1-イル)ピリダジン-3-イル)フェニル)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the histone deacetylase (HDAC) enzyme, which plays a key role in regulating gene expression.
作用機序
Target of Action
The primary target of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide: acts as an inhibitor of the PDGF receptor tyrosine kinase . It binds to the receptor, preventing its activation and subsequent signal transduction . This inhibits the downstream effects of the receptor, such as cell proliferation and survival .
Biochemical Pathways
The action of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide affects several biochemical pathways. Primarily, it disrupts the PDGF signaling pathway, which is involved in cell growth and division . By inhibiting the PDGF receptor, the compound prevents the activation of this pathway, leading to reduced cell proliferation .
Pharmacokinetics
The pharmacokinetics of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide As a pdgf receptor tyrosine kinase inhibitor, it is likely to be absorbed into the bloodstream after administration, distributed to the site of action, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a decrease in cell proliferation and survival . This is due to its inhibition of the PDGF receptor tyrosine kinase, which disrupts the signaling pathways that promote these cellular processes .
Action Environment
The action of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body could affect its absorption, distribution, metabolism, and excretion . Additionally, factors such as pH and temperature could potentially impact the stability and efficacy of the compound .
実験室実験の利点と制限
One advantage of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is that it has been extensively studied in preclinical models and has shown efficacy against a variety of cancer types. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the study of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide. One area of research is the development of combination therapies that include 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide with other cancer drugs. Another area of research is the identification of biomarkers that can predict response to 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide treatment. Finally, there is a need for further studies to determine the safety and efficacy of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide in clinical trials.
合成法
The synthesis of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide involves several steps, starting with the reaction of 4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)aniline with 2-bromobenzoyl chloride to form 2-bromo-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide. This intermediate is then reacted with methylmagnesium bromide to form the final product, 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide.
科学的研究の応用
- 用途: オランザピン (OZPN) は、統合失調症および関連する精神病の治療に使用されます . 特にチロシンキナーゼの活性を阻害します。
- 詳細: 一つの溶媒和型では、オランザピン分子のペアがa軸に沿って積み重なり、柱を形成します。これらの柱は、プロパン-2-オール溶媒分子を介して互いに水素結合しています。 ジアゼピン環はしわくちゃのコンフォメーションで存在し、ピペラジン環は椅子型コンフォメーションを採用しています .
抗精神病薬 (オランザピン)
結晶学および構造研究
生化学分析
Biochemical Properties
The exact role of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide in biochemical reactions is not fully understood. It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
. It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is not fully understood. It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-17-5-3-4-6-20(17)23(29)24-19-9-7-18(8-10-19)21-11-12-22(26-25-21)28-15-13-27(2)14-16-28/h3-12H,13-16H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJXVOQMRJVBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

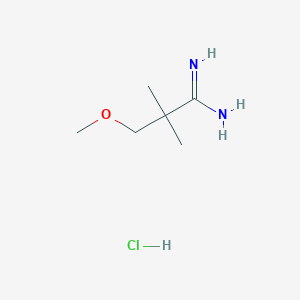
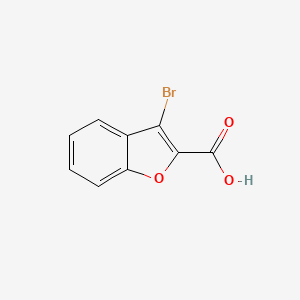
![3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B2454780.png)
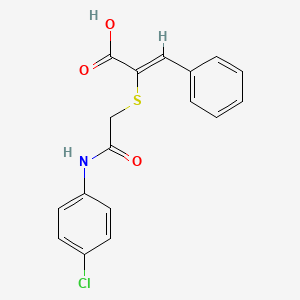
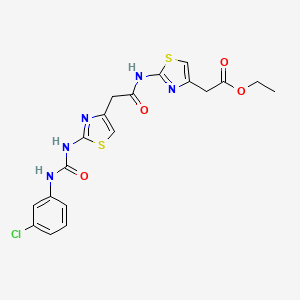
![2-Cyclopentylsulfanyl-1-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2454785.png)
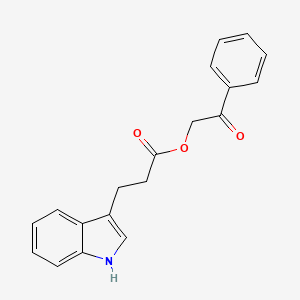


![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2454793.png)
